REACTION_CXSMILES
|
C1C2[C:10]3=[CH:12]C4C=CC(C(O)=O)=[CH:17][C:18]=4[N:9]3[CH2:8]C=CC=2C=CC=1.C1(C2C3C(=CC(C([O-])=O)=CC=3)[NH:30]C=2C2C=CC(OC)=CC=2C=O)CCCCC1.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.[CH:68]([S:70]([O:73]C1C=CC=CC=1)(=O)=[O:71])=[CH2:69]>O1CCOCC1>[CH3:8][N:9]1[CH2:10][CH2:12][N:30]([S:70]([CH:68]=[CH2:69])(=[O:73])=[O:71])[CH2:17][CH2:18]1
|
Name
|
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)O
|
Name
|
1,1-dimethylethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-cyclohexyl-2-(2-formyl-4-methoxyphenyl)-1H-indole-6-carboxylate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=C(NC2=CC(=CC=C12)C(=O)[O-])C1=C(C=C(C=C1)OC)C=O
|
Name
|
|
Quantity
|
4.88 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C(=C)S(=O)(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 22° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 110° C. in a sealed tube in a microwave for 15 min
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |